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glucose

Cat. No.: B6595901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring polyphenolic compound

belonging to the class of gallotannins. It has been identified as a constituent of medicinal

plants, notably Rheum palmatum L., commonly known as Chinese rhubarb. This complex ester

combines the structural features of gallic acid, cinnamic acid, and a glucose core, suggesting a

potential for a wide range of biological activities. This technical guide provides a

comprehensive overview of the known physicochemical properties, experimental protocols for

its study, and an exploration of its potential biological activities and associated signaling

pathways, based on available scientific literature.

Physicochemical Properties
Quantitative data on the physicochemical properties of 1-O-Galloyl-2-O-cinnamoyl-glucose
are summarized in the table below. It is important to note that while some experimental data for

closely related compounds are available, specific experimental values for this particular

molecule are not widely published. Therefore, some of the presented data are predicted values.
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Property Value Source

CAS Number 791836-69-6

Molecular Formula C22H22O11

Molecular Weight 462.40 g/mol

Melting Point

Not available. (A related

compound, 2-Cinnamoyl-1-

galloyl-beta-D-glucopyranose,

has a reported melting point of

190-193 °C)

N/A

Boiling Point (Predicted) 815.4 ± 65.0 °C N/A

Density (Predicted) 1.61 ± 0.1 g/cm³ N/A

pKa (Predicted) 7.70 ± 0.25 N/A

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, DMSO, and DMF.

Limited solubility in water.

Inferred from related

compounds

Spectroscopic Data
Detailed spectroscopic data for 1-O-Galloyl-2-O-cinnamoyl-glucose are not readily available

in the public domain. However, based on the analysis of its constituent parts (galloyl,

cinnamoyl, and glucose moieties) and data from structurally similar compounds, the expected

spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the galloyl

group (a singlet for the two aromatic protons), the cinnamoyl group (doublets for the vinyl

protons with a large coupling constant indicative of a trans configuration, and multiplets for

the phenyl protons), and the glucose moiety (a series of signals in the 3.0-5.5 ppm range,

including a doublet for the anomeric proton). The chemical shifts of the glucose protons will

be influenced by the positions of the acyl groups.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl

carbons of the ester groups, the aromatic carbons of the galloyl and cinnamoyl moieties, the

vinyl carbons of the cinnamoyl group, and the carbons of the glucose unit.

Mass Spectrometry (MS)
Mass spectrometry would be a key technique for the identification and structural elucidation of

this compound. The expected molecular ion peak in high-resolution mass spectrometry

(HRMS) would correspond to the exact mass of the molecule. Fragmentation patterns would

likely involve the neutral loss of the galloyl and cinnamoyl residues, as well as fragmentation of

the glucose ring.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to:

O-H stretching (from the hydroxyl groups of the galloyl and glucose moieties) in the region of

3200-3600 cm⁻¹.

C=O stretching (from the ester linkages) around 1700-1730 cm⁻¹.

C=C stretching (from the aromatic rings and the cinnamoyl double bond) in the 1500-1600

cm⁻¹ region.

C-O stretching (from the ester and glycosidic bonds) in the 1000-1300 cm⁻¹ range.

Experimental Protocols
Isolation from Rheum palmatum L.
While a specific, detailed protocol for the isolation of 1-O-Galloyl-2-O-cinnamoyl-glucose is

not extensively documented, a general workflow can be inferred from studies on the isolation of

similar compounds from plant materials.
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Dried Rheum palmatum roots Extraction with polar solvent (e.g., Methanol/Ethanol) Filtration and Concentration Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Column Chromatography (e.g., Silica gel, Sephadex LH-20)Isolate fractions Preparative HPLCFurther separation Structure Elucidation (NMR, MS, IR) Pure 1-O-Galloyl-2-O-cinnamoyl-glucose

D-Glucose Protection of hydroxyl groups (e.g., as benzyl ethers or acetonides) Selective deprotection of C1-OH and C2-OH Galloylation at C1-OH (using protected galloyl chloride) Cinnamoylation at C2-OH (using cinnamoyl chloride) Global deprotection Purification (Chromatography) 1-O-Galloyl-2-O-cinnamoyl-glucose
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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